5-Bromo-6-methoxy-7-methylquinoline
Description
5-Bromo-6-methoxy-7-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 5, a methoxy group at position 6, and a methyl group at position 5. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-6-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)14-2/h3-6H,1-2H3 |
InChI Key |
KJESBBOLXFRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent patterns are compared below:
Key Observations :
- Positional Effects: The placement of substituents significantly influences steric and electronic properties.
- Halogen Diversity: The presence of chlorine in 8-bromo-6-chloro-5-methoxyquinoline introduces additional electronegativity, altering solubility and electronic characteristics compared to purely brominated analogs .
Physicochemical Properties
- Melting Points: 4-Bromo-6-methoxy-2-methylquinoline: 117–118°C . 7-Bromo-6-methoxyquinoline: Solubility data suggests moderate polarity; provided as a 10 mM solution in research settings .
- Molecular Weight and Solubility: The target compound (C₁₁H₁₀BrNO) is heavier than non-methylated analogs (e.g., 7-Bromo-6-methoxyquinoline, 238.08 g/mol) but retains similar solubility in organic solvents like DMSO or ethanol .
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